molecular formula C11H10N2O3 B106470 5-(p-Hydroxybenzyl)-uracil CAS No. 17187-50-7

5-(p-Hydroxybenzyl)-uracil

Cat. No. B106470
CAS RN: 17187-50-7
M. Wt: 218.21 g/mol
InChI Key: MBFIUTNZUFHGGN-UHFFFAOYSA-N
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Description

5-(p-Hydroxybenzyl)-uracil is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The compound is characterized by a hydroxybenzyl group attached to the 5th position of the uracil ring. This modification can potentially influence the biological activity and chemical properties of the molecule, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Synthesis Analysis

The synthesis of 5-(p-Hydroxybenzyl)-uracil derivatives has been explored through various methods. One approach involves the condensation of 5-hydroxymethyluracil with phenols in the presence of CF3COOH, although this method shows limited reactivity with aromatic compounds that lack electron-donor substituents . Another method for synthesizing related compounds, such as 5-benzyl-1-(2-hydroxyethoxymethyl)uracil (BAU), involves the coupling of bis(trimethylsilyl) derivative of 5-benzyl uracil with 2-acetoxyethoxymethyl bromide . Additionally, regioselective synthesis techniques have been developed to create 5- and 6-aryluracil bases, with benzyl-protected uracils being a practical choice for stability during arylation .

Molecular Structure Analysis

The molecular structure of 5-(p-Hydroxybenzyl)-uracil and its derivatives is crucial for their potential biological activity. High-level Density Functional Theory (DFT) calculations have shown that 5-substituted uracils can form tetramer structures with stacking energies similar to those of purine-based structures . This suggests that 5-(p-Hydroxybenzyl)-uracil could participate in the formation of quadruplex structures or mixed tetrads, which are important in various biological processes.

Chemical Reactions Analysis

The chemical reactivity of 5-(p-Hydroxybenzyl)-uracil derivatives is influenced by the presence of the hydroxybenzyl group. For instance, the hydroxymethyl group of 5-hydroxymethyluracil can react with dihydrofuran or dihydropyran in the presence of acid catalysts to form biologically interesting compounds that are models for naturally occurring 5-O-glycoside derivatives of 5-hydroxymethylcytosine . These reactions highlight the potential of 5-(p-Hydroxybenzyl)-uracil derivatives to serve as building blocks for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(p-Hydroxybenzyl)-uracil derivatives are influenced by the substituents on the uracil ring. For example, the introduction of a hydroxybenzyl group can increase the hydrophilicity of the molecule, which may affect its solubility and interaction with biological targets . The potency of these compounds as inhibitors of uridine phosphorylase, an enzyme involved in the pyrimidine salvage pathway, has been demonstrated with K_i values indicating strong inhibition . This property is particularly relevant for the development of chemotherapeutic agents.

Safety And Hazards

“4-Hydroxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and may cause respiratory irritation .

Future Directions

“p-Hydroxybenzyl alcohol” has shown significant effects on central nervous system diseases, such as insomnia, convulsions, depression, ischemic stroke, anxiety, and cognitive impairment . This suggests that it could be a promising preventive agent for Parkinson’s Disease .

properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFIUTNZUFHGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309993
Record name 5-(p-Hydroxybenzyl)-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(p-Hydroxybenzyl)-uracil

CAS RN

17187-50-7
Record name Uracil, 5-(p-hydroxybenzyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(p-Hydroxybenzyl)-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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